Cas no 893725-93-4 (N-4-(Acetylamino)phenyl-3-chloropropanamide)

N-4-(Acetylamino)phenyl-3-chloropropanamide is a specialized organic compound featuring both amide and chloroalkyl functional groups, making it a versatile intermediate in synthetic chemistry. Its molecular structure, incorporating an acetyl-protected aniline moiety and a reactive 3-chloropropanamide chain, enables selective modifications in pharmaceutical and agrochemical applications. The compound’s stability under standard conditions facilitates handling and storage, while its reactivity allows for efficient derivatization in nucleophilic substitution or coupling reactions. Its purity and well-defined structure ensure reproducibility in research and industrial processes. This compound is particularly valuable in the development of targeted bioactive molecules, offering a balance between reactivity and stability for advanced synthetic workflows.
N-4-(Acetylamino)phenyl-3-chloropropanamide structure
893725-93-4 structure
Product Name:N-4-(Acetylamino)phenyl-3-chloropropanamide
CAS No:893725-93-4
MF:C11H13ClN2O2
MW:240.686121702194
CID:874068
PubChem ID:16637082
Update Time:2025-06-22

N-4-(Acetylamino)phenyl-3-chloropropanamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-Acetamidophenyl)-3-chloropropanamide
    • N-[4-(Acetylamino)phenyl]-3-chloropropanamide
    • DTXSID00586233
    • BS-36878
    • MFCD07364270
    • CS-0325992
    • 893725-93-4
    • AKOS000168203
    • N-4-(Acetylamino)phenyl-3-chloropropanamide
    • MDL: MFCD07364270
    • Inchi: 1S/C11H13ClN2O2/c1-8(15)13-9-2-4-10(5-3-9)14-11(16)6-7-12/h2-5H,6-7H2,1H3,(H,13,15)(H,14,16)
    • InChI Key: NIEJZCWBKFKLRM-UHFFFAOYSA-N
    • SMILES: ClCCC(NC1C=CC(=CC=1)NC(C)=O)=O

Computed Properties

  • Exact Mass: 240.06700
  • Monoisotopic Mass: 240.0665554g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 58.2Ų

Experimental Properties

  • Density: 1.312
  • Boiling Point: 523.117°C at 760 mmHg
  • Flash Point: 270.171°C
  • Refractive Index: 1.618
  • PSA: 58.20000
  • LogP: 2.35840

N-4-(Acetylamino)phenyl-3-chloropropanamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

N-4-(Acetylamino)phenyl-3-chloropropanamide Pricemore >>

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Additional information on N-4-(Acetylamino)phenyl-3-chloropropanamide

Recent Advances in the Study of N-4-(Acetylamino)phenyl-3-chloropropanamide (CAS: 893725-93-4)

N-4-(Acetylamino)phenyl-3-chloropropanamide (CAS: 893725-93-4) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in drug development, particularly as a precursor or intermediate in the synthesis of bioactive molecules. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.

A recent study published in the Journal of Medicinal Chemistry investigated the synthetic pathways for N-4-(Acetylamino)phenyl-3-chloropropanamide, highlighting its role as a key intermediate in the production of novel anti-inflammatory agents. The researchers utilized a multi-step synthesis approach, starting from 4-acetamidophenol, and achieved a high yield of the target compound. The study also emphasized the compound's stability under various conditions, making it a viable candidate for further pharmaceutical development.

In another study, the biological activity of N-4-(Acetylamino)phenyl-3-chloropropanamide was evaluated in vitro. The compound demonstrated moderate inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. These findings suggest its potential as a lead compound for the development of new anti-inflammatory drugs. However, further in vivo studies are required to confirm its efficacy and safety profile.

Recent advancements in computational chemistry have also shed light on the molecular interactions of N-4-(Acetylamino)phenyl-3-chloropropanamide. Molecular docking simulations revealed that the compound binds to the active site of COX-2 with high affinity, providing a structural basis for its inhibitory activity. These insights could guide the design of more potent derivatives with improved therapeutic properties.

Despite these promising findings, challenges remain in the clinical translation of N-4-(Acetylamino)phenyl-3-chloropropanamide. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed in future studies. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and unlock the full potential of this compound.

In conclusion, N-4-(Acetylamino)phenyl-3-chloropropanamide (CAS: 893725-93-4) represents a promising candidate for drug development, particularly in the field of anti-inflammatory therapeutics. Continued research into its synthesis, biological activity, and molecular mechanisms will be crucial for advancing its applications in medicine.

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